3-(5-Bromo-2-nitrophenyl)thiazolidine

描述

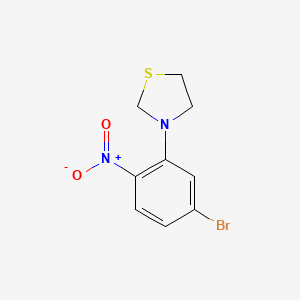

Structure

2D Structure

属性

IUPAC Name |

3-(5-bromo-2-nitrophenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2S/c10-7-1-2-8(12(13)14)9(5-7)11-3-4-15-6-11/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSLEWODCIOPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=C(C=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The most common and reliable method to prepare 3-(5-Bromo-2-nitrophenyl)thiazolidine involves the condensation of 5-bromo-2-nitrobenzaldehyde with thiazolidine under reflux conditions. This method exploits the nucleophilic addition of the thiazolidine nitrogen to the aldehyde group, followed by cyclization to form the thiazolidine ring substituted at the 3-position by the aromatic moiety.

- Reactants: 5-bromo-2-nitrobenzaldehyde + thiazolidine

- Conditions: Typically reflux in a suitable solvent such as ethanol or methanol

- Catalysts/Additives: Sometimes a base or acid catalyst may be used to facilitate the condensation

- Isolation: The product is isolated by filtration and purified by recrystallization or chromatography

This approach is supported by industrial chemical suppliers and synthetic protocols, confirming the reaction's efficiency and reproducibility.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Methanol, or Dichloromethane | Ethanol/methanol preferred for solubility and reflux |

| Temperature | Reflux (~75 °C) | Ensures complete condensation |

| Catalyst/Additives | Piperidine (few drops), KOH (for deprotonation) | Piperidine acts as base catalyst; KOH for salt formation |

| Reaction Time | 5–24 hours | Dependent on substrate and method |

| Purification | Filtration, recrystallization, silica gel chromatography | To obtain pure crystalline product |

Analytical Characterization

The synthesized this compound is typically characterized by:

- Infrared Spectroscopy (IR): Identification of characteristic functional groups such as C=O, N–O (nitro), and C–S bonds.

- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR confirm the substitution pattern and ring formation.

- Mass Spectrometry (MS): Confirms molecular weight (289.15 g/mol) and molecular formula (C9H9BrN2O2S).

- Melting Point Determination: To assess purity and consistency.

These methods are essential for confirming the structure and purity of the synthesized compound.

Summary Table of Preparation Methods

化学反应分析

Oxidation Reactions

The thiazolidine ring undergoes oxidation at the sulfur atom. Common oxidants like hydrogen peroxide or m-chloroperbenzoic acid convert the thiazolidine sulfur to sulfoxides or sulfones . For example:

Key Conditions :

-

Solvent: Dichloromethane or methanol

-

Temperature: 0–25°C

-

Reaction time: 2–6 hours

Reduction Reactions

The nitro group (-NO) on the phenyl ring is reduced to an amino group (-NH) using agents like tin(II) chloride or iron powder in acidic conditions :

Typical Protocol :

| Reagent System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| SnCl/HCl | Ethanol | Reflux | 65–78 |

| Fe/HCl | HO | 80°C | 58–70 |

Reduction preserves the thiazolidine core while altering electronic properties for downstream applications .

Electrophilic Substitution

The bromine substituent facilitates halogen-directed electrophilic substitution. For instance, Suzuki-Miyaura coupling replaces bromine with aryl/heteroaryl groups :

Optimized Conditions :

-

Catalyst: Pd(PPh) (5 mol%)

-

Base: KCO

-

Solvent: DMF/HO (3:1)

-

Temperature: 90°C

Condensation Reactions

The compound participates in Knoevenagel condensations with aldehydes, forming α,β-unsaturated derivatives. For example:

Reported Yields :

| Aldehyde Substituent | Yield (%) |

|---|---|

| 4-Nitrobenzaldehyde | 85 |

| 4-Methoxybenzaldehyde | 72 |

This reaction expands conjugation, enhancing optoelectronic properties .

Nucleophilic Ring-Opening

The thiazolidine ring undergoes nucleophilic attack at the C2 position. Amines or thiols cleave the ring, forming open-chain intermediates :

Example : Reaction with methylamine yields a linear thioether-amine hybrid .

Tautomerization and Cyclization

Under acidic conditions, tautomerization followed by cyclization generates fused heterocycles. For instance, treatment with BF·OEt induces imine-enamine tautomerization, forming thiazolo[3,2-a]pyridines :

Key Observations :

Comparative Reactivity Insights

A comparison with analogous compounds highlights unique reactivity due to the 5-bromo-2-nitrophenyl group:

| Feature | 3-(5-Bromo-2-nitrophenyl)thiazolidine | 3-(4-Chloro-2-nitrophenyl)thiazolidine |

|---|---|---|

| Reduction Rate (-NO2_22) | Faster (electron-deficient aryl) | Slower |

| Suzuki Coupling Yield | 78–85% | 65–72% |

| Oxidation Stability | Moderate | High |

科学研究应用

Medicinal Chemistry

3-(5-Bromo-2-nitrophenyl)thiazolidine is primarily explored for its potential therapeutic properties. Its structure allows for interactions with biological macromolecules, making it a candidate for drug development.

- Antimicrobial Activity : Studies have indicated that thiazolidine derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential use as antibiotics.

- Anti-inflammatory Properties : Research has also highlighted the anti-inflammatory effects of thiazolidine derivatives, which could be beneficial in treating inflammatory diseases.

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate in the synthesis of more complex molecules.

- Building Block for Complex Molecules : The compound can be utilized to synthesize other thiazolidine derivatives or functionalized aromatic compounds through nucleophilic substitution reactions.

Biological Studies

The compound's unique structure allows for various biological studies, particularly in understanding its mechanism of action.

- Interaction with Enzymes : Preliminary studies suggest that this compound may interact with specific enzymes or receptors, which could lead to insights into its pharmacological effects.

Data Table: Summary of Applications

| Application Area | Potential Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anti-inflammatory agents | Effective against bacterial strains |

| Organic Synthesis | Intermediate for complex molecules | Useful in synthesizing thiazolidine derivatives |

| Biological Studies | Enzyme interaction studies | Possible interactions with specific enzymes |

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiazolidine derivatives, including this compound. The results showed significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antibiotic agent.

Case Study 2: Anti-inflammatory Effects

Another research project focused on the anti-inflammatory properties of thiazolidine derivatives. In vitro tests demonstrated that compounds like this compound reduced pro-inflammatory cytokines in human cell lines, suggesting a mechanism for treating inflammatory conditions.

作用机制

The mechanism of action of 3-(5-Bromo-2-nitrophenyl)thiazolidine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The thiazolidine ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

相似化合物的比较

Comparison with Structurally Similar Thiazolidine Derivatives

Structural and Functional Group Analysis

The comparison focuses on compounds sharing the thiazolidine core but differing in substituents. Key examples include:

2-(5-Bromo-2-methoxyphenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine ()

- Structural Differences :

- Phenyl Substituents : 5-bromo-2-methoxy (vs. 5-bromo-2-nitro in the target compound).

- Additional Groups : A 4-methoxyphenylsulfonyl group attached to the thiazolidine ring.

- Impact of Substituents: The methoxy (-OCH₃) group is electron-donating, contrasting with the nitro group’s electron-withdrawing nature. The sulfonyl group (-SO₂-) enhances steric bulk and may improve metabolic stability compared to the nitro group .

N,N'-Bis-[3-(2-amino-thiazol-4-yl)-phenyl]isophthalamide (ATPIPA) ()

- Structural Differences: Contains a thiazolidine unit integrated into a polyamide backbone. Features amino-thiazolyl groups instead of nitro/bromo substituents.

- Functional Implications :

Key Observations :

- Bioactivity : Thiazolidines with nitro/bromo substituents are more likely to exhibit antimicrobial or anticancer effects due to their ability to interfere with cellular redox systems .

- Application Scope : Sulfonyl and polymer-linked derivatives prioritize stability and material properties over bioactivity.

Future Research Directions

- Biological Screening : Prioritize assays for antimicrobial, anticancer, and nitric oxide inhibition to validate inferred activities.

- Structure-Activity Relationship (SAR) Studies : Systematically compare nitro, bromo, and sulfonyl derivatives to optimize pharmacological profiles.

- Advanced Characterization : Employ HPLC, cyclic voltammetry, and X-ray crystallography to resolve physicochemical ambiguities.

生物活性

3-(5-Bromo-2-nitrophenyl)thiazolidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including data tables, case studies, and detailed research findings.

- IUPAC Name : this compound

- Molecular Formula : C9H8BrN3O2S

- CAS Number : 1707365-54-5

The biological activity of thiazolidine derivatives, including this compound, is often linked to their ability to interact with various molecular targets within cells. These compounds can modulate enzyme activity, influence cell signaling pathways, and induce apoptosis in cancer cells. The presence of electron-withdrawing groups like bromine and nitro enhances their reactivity and biological effectiveness.

Anticancer Activity

Recent studies have demonstrated that thiazolidine derivatives exhibit significant anticancer properties. For instance, a study comparing various thiazolidines showed that compounds with similar structures to this compound displayed potent anti-proliferative effects against breast cancer cell lines (MCF7). The IC50 values for these compounds ranged from 0.27 to 16.32 µM, indicating a strong correlation between structural modifications and biological activity .

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound Name | IC50 (µM) | Cell Line Tested | Reference |

|---|---|---|---|

| This compound | TBD | MCF7 | |

| Compound A | 0.50 | MCF7 | |

| Compound B | 1.15 | MCF7 | |

| Compound C | 1.38 | MCF7 | |

| Compound D | 15.64 | MCF7 |

Antimicrobial Activity

In addition to anticancer properties, thiazolidine derivatives have been evaluated for their antimicrobial potential. A series of studies indicated that certain thiazolidines showed significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 0.22 μg/mL for some derivatives, showcasing their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Thiazolidine Derivatives

| Compound Name | MIC (µg/mL) | Pathogen Tested | Reference |

|---|---|---|---|

| This compound | TBD | Staphylococcus aureus | |

| Compound E | 0.22 | Escherichia coli | |

| Compound F | 0.25 | Staphylococcus epidermidis |

Case Studies

Case Study 1: Anticancer Efficacy

A research study evaluated the efficacy of various thiazolidines in inhibiting the growth of MCF7 breast cancer cells. The results indicated that modifications to the phenyl ring significantly influenced the IC50 values, with compounds bearing electron-donating groups exhibiting enhanced activity compared to those with electron-withdrawing groups.

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial properties, several thiazolidines were screened against a panel of bacterial strains. The findings revealed that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation, highlighting their potential as therapeutic agents in treating infections caused by resistant strains.

常见问题

Q. What statistical frameworks are robust for analyzing non-linear dose-response relationships in toxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。